1-Iodo-2,3,4,5-tetramethylbenzene;propylurea
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;propylurea is a compound that combines the structural features of an iodinated aromatic ring and a urea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
Propylurea can be synthesized by reacting propylamine with urea under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the urea derivative .
Industrial Production Methods: The industrial production of 1-iodo-2,3,4,5-tetramethylbenzene involves large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. Propylurea production in industrial settings often employs batch reactors with precise temperature and pH control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media are commonly used.
Major Products:
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene;propylurea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene;propylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Shares the iodinated aromatic structure but lacks the urea moiety.
Propylurea: Contains the urea structure but lacks the iodinated aromatic ring.
Uniqueness: 1-Iodo-2,3,4,5-tetramethylbenzene;propylurea is unique due to the combination of an iodinated aromatic ring and a urea derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H23IN2O |
---|---|
Molecular Weight |
362.25 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;propylurea |
InChI |
InChI=1S/C10H13I.C4H10N2O/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-3-6-4(5)7/h5H,1-4H3;2-3H2,1H3,(H3,5,6,7) |
InChI Key |
BSUUCSMDAFESOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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